molecular formula C15H17N3O2 B2421243 N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide CAS No. 2411308-59-1

N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide

Cat. No. B2421243
CAS RN: 2411308-59-1
M. Wt: 271.32
InChI Key: MALZINYJTXIUIH-UHFFFAOYSA-N
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Description

N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide, also known as JNJ-10198409, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound has been shown to have a high affinity for the histamine H4 receptor, which is involved in the regulation of immune responses and inflammation. In

Mechanism of Action

The mechanism of action of N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide is believed to involve the inhibition of the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By inhibiting this receptor, N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide may be able to reduce inflammation and other symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and allergic responses in animal models of asthma, allergic rhinitis, and atopic dermatitis. The compound has also been shown to reduce pain and pruritus in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide in lab experiments is its high affinity for the histamine H4 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation of using this compound is its potential for off-target effects. As with any small molecule inhibitor, it is important to carefully evaluate the specificity of the compound and its potential for non-specific effects.

Future Directions

There are a number of future directions for research on N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide. One area of interest is the development of more selective and potent inhibitors of the histamine H4 receptor. Another area of interest is the investigation of the role of this receptor in other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further studies to evaluate the safety and efficacy of N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide in human clinical trials.

Synthesis Methods

The synthesis of N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide has been described in the literature. The compound can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with ethylenediamine, followed by the reaction of the resulting imidazole derivative with prop-2-enoyl chloride. The final product can be purified using standard chromatographic techniques.

Scientific Research Applications

N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide has been extensively studied for its potential use in treating various diseases. One of the main areas of research has been in the treatment of inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis. The compound has also been investigated for its potential use in treating pain and pruritus.

properties

IUPAC Name

N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-14(19)17-10(2)15-16-9-13(18-15)11-6-5-7-12(8-11)20-3/h4-10H,1H2,2-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALZINYJTXIUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC(=CC=C2)OC)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide

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